molecular formula C5H10ClNO B3383408 N-butylcarbamoyl chloride CAS No. 41891-17-2

N-butylcarbamoyl chloride

Cat. No.: B3383408
CAS No.: 41891-17-2
M. Wt: 135.59 g/mol
InChI Key: HXMTZADTMCGSBJ-UHFFFAOYSA-N
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Description

N-butylcarbamoyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a derivative of carbamic acid and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of carbamates and ureas, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylcarbamoyl chloride can be synthesized through the reaction of N-butylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

N-butylamine+PhosgeneN-butylcarbamoyl chloride+HCl\text{N-butylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-butylamine+Phosgene→N-butylcarbamoyl chloride+HCl

This reaction is usually carried out in an inert solvent such as toluene or dichloromethane at low temperatures to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of phosgene gas into a solution of N-butylamine. The process is carefully monitored to control the temperature and pressure, ensuring a high yield of the desired product. The use of automated systems and safety protocols is crucial due to the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

N-butylcarbamoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butylcarbamoyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of drugs, particularly those involving carbamate and urea linkages.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamate and urea linkages. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • N-methylcarbamoyl chloride
  • N-ethylcarbamoyl chloride
  • N-propylcarbamoyl chloride
  • N-isopropylcarbamoyl chloride

Uniqueness

N-butylcarbamoyl chloride is unique due to its specific alkyl chain length, which influences its reactivity and the properties of the resulting products. Compared to its shorter-chain analogs, this compound offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

N-butylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMTZADTMCGSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558012
Record name Butylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41891-17-2
Record name Butylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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